molecular formula C9H7FO B1405937 2-Ethynyl-1-fluoro-4-methoxybenzene CAS No. 1505006-04-1

2-Ethynyl-1-fluoro-4-methoxybenzene

Cat. No. B1405937
M. Wt: 150.15 g/mol
InChI Key: MUAKNDCAVHQBAG-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-4-methoxybenzene, also known as EFMB, is an organic compound that belongs to the family of phenyl acetylenes. Its molecular formula is C9H7FO , and its molecular weight is 150.15 g/mol . EFMB is a liquid that is insoluble in water but readily soluble in organic solvents like ethanol, benzene, and chloroform.


Molecular Structure Analysis

The InChI code for 2-Ethynyl-1-fluoro-4-methoxybenzene is 1S/C9H7FO/c1-3-7-6-8 (11-2)4-5-9 (7)10/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with ethynyl (C≡CH), fluoro (F), and methoxy (OCH3) substituents.


Physical And Chemical Properties Analysis

2-Ethynyl-1-fluoro-4-methoxybenzene is a liquid that is insoluble in water but readily soluble in organic solvents like ethanol, benzene, and chloroform. Its molecular weight is 150.15 g/mol .

Scientific Research Applications

    Photoluminescent Materials Synthesis

    • Summary : 2-Ethynyl-1-fluoro-4-methoxybenzene is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide .

    Antifungal Compound Design

    • Summary : A library of potential antifungal triazole-modified beta-methoxyacrylate analogues was designed and synthesized using 2-Ethynyl-1-fluoro-4-methoxybenzene via a Cu(I)-catalyzed 1,3-dipolar alkyne-azide coupling reaction (click chemistry) .

Feel free to ask for more details or additional applications! 😊

Safety And Hazards

The safety data sheet for a related compound, Ethynyl-4-fluorobenzene, indicates that it is a flammable solid that causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-ethynyl-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAKNDCAVHQBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1-fluoro-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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